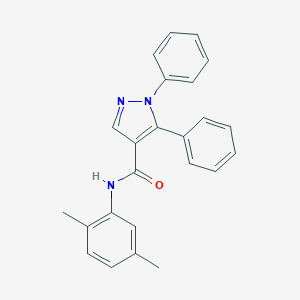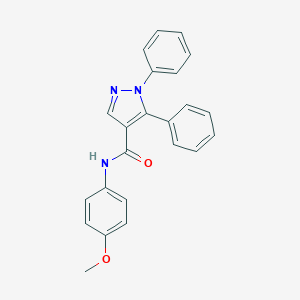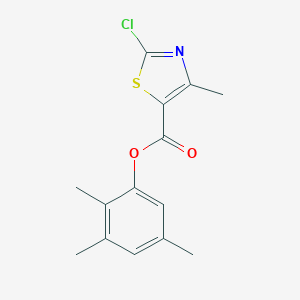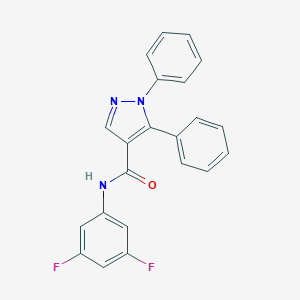![molecular formula C16H8F4N4S B287430 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287430.png)
6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in several research studies. This compound has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. Additionally, it has been shown to reduce the expression of certain inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for this compound, which can improve its availability for research purposes. Additionally, the investigation of the mechanism of action of this compound can provide insights into the development of new therapeutic agents with similar biological activities.
Métodos De Síntesis
The synthesis of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. One of the most common methods involves the reaction of 2-fluorophenyl hydrazine with 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-mercapto-5-methyl-1,3,4-thiadiazole to yield the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively investigated in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza virus. Additionally, 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have antibacterial activity against several bacterial strains.
Propiedades
Nombre del producto |
6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H8F4N4S |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4S/c17-12-7-2-1-6-11(12)14-23-24-13(21-22-15(24)25-14)9-4-3-5-10(8-9)16(18,19)20/h1-8H |
Clave InChI |
ZVCVBOMHHYPKDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)



